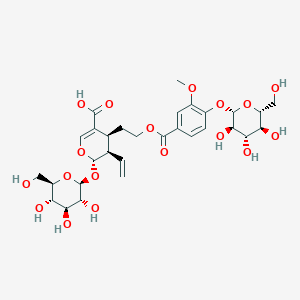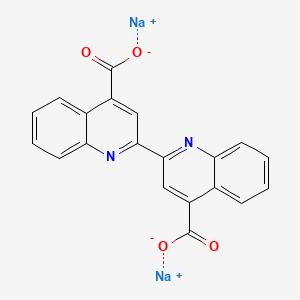
2,2'-Biquinoline-4,4'-dicarboxylic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicinchoninic acid is a chemical compound widely used in biochemical assays, particularly for the quantification of proteins. It is known for its ability to form a purple-colored complex with cuprous ions (Cu+), which is used in the bicinchoninic acid assay to measure protein concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicinchoninic acid is synthesized through a series of chemical reactions involving the condensation of two molecules of 2,4-dihydroxybenzaldehyde with hydrazine . The reaction typically occurs under alkaline conditions and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, bicinchoninic acid is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain bicinchoninic acid in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bicinchoninic acid primarily undergoes complexation reactions with metal ions, particularly cuprous ions (Cu+). It does not typically undergo oxidation, reduction, or substitution reactions under normal assay conditions .
Common Reagents and Conditions
The most common reagent used with bicinchoninic acid is copper(II) sulfate, which provides the cupric ions (Cu2+) that are reduced to cuprous ions (Cu+) by proteins in the assay. The reaction occurs under alkaline conditions, typically at a pH of 11.25 .
Major Products Formed
The major product formed in the reaction between bicinchoninic acid and cuprous ions is a purple-colored complex that absorbs light at a wavelength of 562 nm. This complex is used to quantify the concentration of proteins in a sample .
Scientific Research Applications
Bicinchoninic acid is extensively used in scientific research for the quantification of proteins in various samples. Its applications include:
Chemistry: Used in protein quantification assays to determine the concentration of proteins in chemical samples.
Medicine: Utilized in clinical diagnostics to quantify protein concentrations in blood and other bodily fluids.
Industry: Applied in the quality control of protein-based products, such as pharmaceuticals and food products.
Mechanism of Action
The mechanism by which bicinchoninic acid exerts its effects involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) by proteins. Bicinchoninic acid then forms a stable complex with the cuprous ions, resulting in a purple-colored product. This color change is proportional to the protein concentration and can be measured using spectrophotometric techniques .
Comparison with Similar Compounds
Bicinchoninic acid is often compared with other protein quantification reagents, such as the Bradford reagent and the Lowry reagent. While all these reagents are used for protein quantification, bicinchoninic acid offers several advantages:
Stability: Bicinchoninic acid is stable under alkaline conditions, allowing for a one-step assay process.
Sensitivity: It provides a high sensitivity and a wide detection range for protein quantification.
Compatibility: Bicinchoninic acid is generally more tolerant to the presence of interfering substances, such as detergents and denaturing agents.
Similar compounds include:
Bradford reagent: Uses Coomassie Brilliant Blue dye to bind proteins and produce a color change.
Lowry reagent: Involves a two-step process with the reduction of copper ions and the reaction with Folin-Ciocalteu reagent.
Bicinchoninic acid stands out due to its simplicity, stability, and compatibility with various sample types.
Properties
Molecular Formula |
C20H10N2Na2O4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
AUPXFICLXPLHBB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
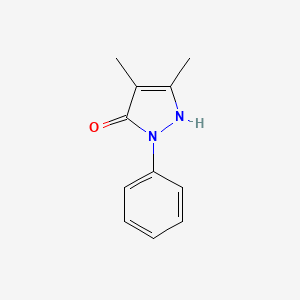
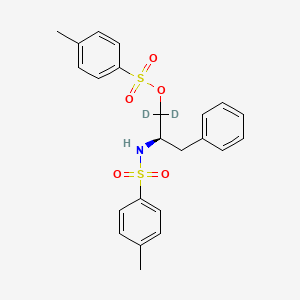
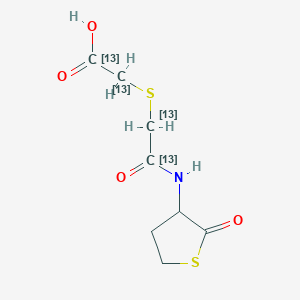
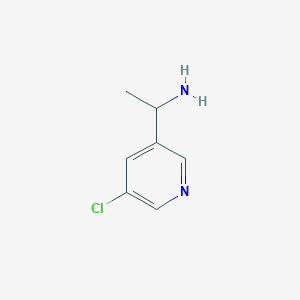

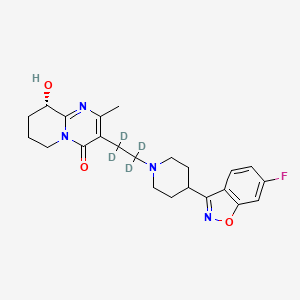
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
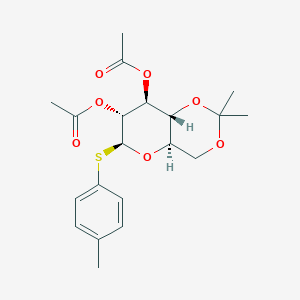

![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
